molecular formula C15H13N3O4 B11476094 N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11476094
M. Wt: 299.28 g/mol
InChI Key: JEUXYXCXTHFNSE-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a furan ring, a methoxyphenyl group, and an oxadiazole ring, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan-2-carboxaldehyde with a suitable amine to form the furan-2-ylmethyl intermediate.

    Oxadiazole Ring Formation: The intermediate is then reacted with hydrazine derivatives to form the 1,2,4-oxadiazole ring.

    Coupling with Methoxyphenyl Group: Finally, the oxadiazole intermediate is coupled with 4-methoxyphenyl isocyanate to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may inhibit key enzymes in the inflammatory pathway, leading to reduced inflammation. In cancer cells, it may induce apoptosis by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[(FURAN-2-YL)METHYL]-3-(4-HYDROXYPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-[(FURAN-2-YL)METHYL]-3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

N-[(FURAN-2-YL)METHYL]-3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and potential interactions with biological targets.

Properties

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C15H13N3O4/c1-20-11-6-4-10(5-7-11)13-17-15(22-18-13)14(19)16-9-12-3-2-8-21-12/h2-8H,9H2,1H3,(H,16,19)

InChI Key

JEUXYXCXTHFNSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC=CO3

Origin of Product

United States

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